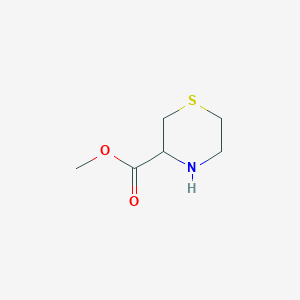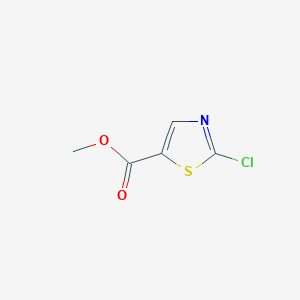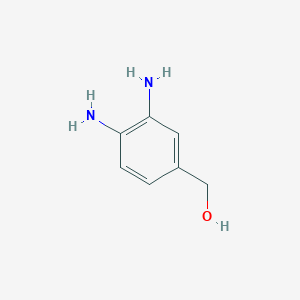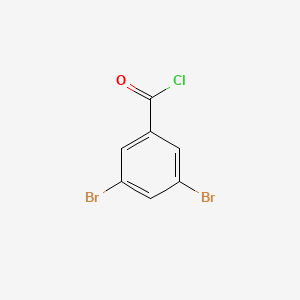![molecular formula C5H11N3O2S B1315468 Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester CAS No. 53065-50-2](/img/structure/B1315468.png)
Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, it’s important to note that esters, a group to which this compound belongs, typically undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Scientific Research Applications
Application in Food Safety and Fermented Beverages
Summary of the Application
Ethyl carbamate (EC), also known as urethane, is a natural by-product in the production of fermented food and alcoholic beverages . It is carcinogenic and genotoxic, posing a significant food safety concern . The compound “Ethyl N-(methylcarbamothioylamino)carbamate” is related to EC and is studied for its potential to degrade EC and enhance the flavor profile of fermented beverages .
Methods of Application or Experimental Procedures
In one study, a strain of Clavispora lusitaniae with a strong EC degradation ability was isolated from Daqu, a fermentation starter rich in microorganisms, by using EC as the sole nitrogen source . When 2.5 g/L of EC was added to the fermentation medium, the strain decomposed 47.69% of ethyl carbamate after five days of fermentation .
Results or Outcomes
The strain was found to have the ability to produce aroma and ester, and the esterification power reached 30.78 mg/ (g·100 h) . When the strain was added to rice wine fermentation, the EC content decreased by 41.82%, and flavor substances such as ethyl acetate and β-phenylethanol were added . The EC degradation rate of the immobilized crude enzyme in the finished yellow rice wine reached 31.01%, and the flavor substances of yellow rice wine were not affected .
Application in Drug Design and Medicinal Chemistry
Summary of the Application
Carbamate-bearing molecules, including “Ethyl N-(methylcarbamothioylamino)carbamate”, play an important role in modern drug discovery and medicinal chemistry . They are structurally related to amide-ester hybrid features and generally display very good chemical and proteolytic stabilities . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Methods of Application or Experimental Procedures
The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .
Results or Outcomes
The unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Application in Agricultural Chemicals
Summary of the Application
Carbamate derivatives, including “Ethyl N-(methylcarbamothioylamino)carbamate”, are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .
Methods of Application or Experimental Procedures
These compounds are used in the agricultural industry due to their effectiveness in controlling pests and diseases .
Results or Outcomes
The use of carbamates in agricultural chemicals has contributed to increased crop yields and food production .
properties
IUPAC Name |
ethyl N-(methylcarbamothioylamino)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKDONBYFRNJST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=S)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497479 |
Source


|
| Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(methylcarbamothioylamino)carbamate | |
CAS RN |
53065-50-2 |
Source


|
| Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














